molecular formula C13H18BBrO2S B572632 2-(3-Bromo-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1256359-20-2

2-(3-Bromo-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B572632
CAS RN: 1256359-20-2
M. Wt: 329.059
InChI Key: WPCGZCGXKQLVBR-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that has been widely studied in recent years due to its potential applications in a variety of scientific fields. It has been found to possess unique properties that make it an ideal candidate for use in various laboratory experiments.

Scientific Research Applications

  • Enhanced Brightness Emission-Tuned Nanoparticles : This study discusses the use of related compounds in the creation of nanoparticles with bright fluorescence emission. These nanoparticles can have quantum yields as high as 84%, with the potential for wavelength tuning through energy transfer to various dyes. This property is significant for applications in fluorescence imaging and sensing technologies (Fischer, Baier, & Mecking, 2013).

  • Synthesis of Modified Phenylboronic Acid Derivatives : A study focused on synthesizing derivatives of phenylboronic acids, including those similar to the compound , and evaluating their inhibitory activity against serine proteases like thrombin. Such compounds have potential applications in medical and biochemical research (Spencer et al., 2002).

  • Suzuki Synthesis of Polyalkylthiophenes : This research highlights the use of palladium complexes for the Suzuki synthesis of polyalkylthiophenes, a class of polymers with significant applications in electronic and optoelectronic devices. The studied compounds serve as intermediates in the polymerization process (Liversedge et al., 2006).

  • Synthesis of Stilbene Derivatives for Neurodegenerative Diseases : This study involves the synthesis of novel stilbene derivatives, which are potential intermediates for creating new materials for liquid crystal display (LCD) technology. Additionally, the biological testing of these compounds for potential therapeutic applications in neurodegenerative diseases is underway (Das et al., 2015).

  • Chain-Growth Polymerization for Polyfluorene Synthesis : The paper discusses the palladium-catalyzed polycondensation of a compound similar to the one for producing well-defined polyfluorenes. These polymers have applications in the field of organic electronics, particularly in light-emitting diodes and solar cells (Yokoyama et al., 2007).

  • Lipogenic Inhibitors for Cholesterol Biosynthesis : A study discusses the synthesis of boron-containing stilbene derivatives, including compounds like the one , for their potential as lipogenic inhibitors. These compounds can suppress lipogenic gene expression and cholesterol biosynthesis in hepatocytes, indicating potential applications in the development of lipid-lowering drugs (Das, Zhao, Tang, & Yang, 2011).

properties

IUPAC Name

2-(3-bromo-5-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO2S/c1-12(2)13(3,4)17-14(16-12)9-6-10(15)8-11(7-9)18-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCGZCGXKQLVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682232
Record name 2-[3-Bromo-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256359-20-2
Record name 2-[3-Bromo-5-(methylthio)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-Bromo-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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